1,4-Pipérazinedicarbodithioate de disodium

Vue d'ensemble

Description

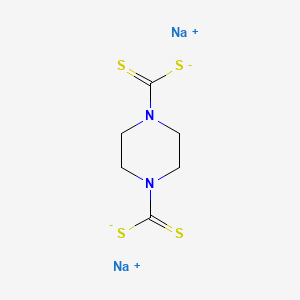

Disodium 1,4-piperazinedicarbodithioate (DPC) is a chemically synthesized compound with various biomedical and industrial applications. It has a molecular formula of C6H8N2Na2S4 .

Molecular Structure Analysis

The molecular structure of Disodium 1,4-piperazinedicarbodithioate consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 sodium atoms, and 4 sulfur atoms . The average mass is 282.381 Da .Relevant Papers There are several papers related to Disodium 1,4-piperazinedicarbodithioate. For instance, one paper discusses the structure of Disodium 1,4-piperazinedicarbodithioate hexahydrate . Another paper provides a detailed analysis of the compound . These papers could provide more insights into the properties and potential applications of Disodium 1,4-piperazinedicarbodithioate.

Applications De Recherche Scientifique

- Les MOF sont des matériaux cristallins composés d'ions métalliques ou d'agrégats reliés par des ligands organiques. Le 1,4-Pipérazinedicarbodithioate de disodium a été étudié comme ligand dans les MOF en raison de sa capacité à se coordonner avec les centres métalliques. Ces structures présentent une porosité ajustable, ce qui les rend prometteuses pour le stockage des gaz, la catalyse et la délivrance de médicaments .

- Les chercheurs ont exploré le potentiel du this compound comme agent anticancéreux. Sa structure unique contenant du soufre peut interférer avec les voies de croissance des cellules cancéreuses. Des études ont étudié ses effets cytotoxiques sur diverses lignées de cellules cancéreuses, fournissant des informations pour le développement de médicaments .

- Le groupe dithiocarbamate dans le this compound possède de fortes propriétés de liaison aux métaux. Il peut chélater des ions métalliques lourds tels que le mercure, le cadmium et le plomb. Les applications comprennent la purification de l'eau, la rémédiation environnementale et l'atténuation de la toxicité métallique .

- Le this compound a été étudié comme inhibiteur de corrosion pour les métaux et les alliages. Son adsorption sur les surfaces métalliques forme une couche protectrice, réduisant les taux de corrosion. Les applications vont des oléoducs aux équipements industriels .

- Les chercheurs ont exploré la synthèse de matériaux luminescents en incorporant le this compound dans des complexes de coordination. Ces matériaux présentent des propriétés de photoluminescence intrigantes, potentiellement utiles dans les capteurs, les écrans et les dispositifs optoélectroniques .

- La structure unique du composé et ses propriétés de coordination ont mené à des recherches dans les systèmes biologiques. Il a été étudié comme un agent antibactérien potentiel, et ses interactions avec les ions métalliques peuvent jouer un rôle dans les processus cellulaires .

Structures métallo-organiques (MOFs)

Recherche anticancéreuse

Chélation des ions métalliques lourds

Inhibition de la corrosion

Matériaux photoluminescents

Applications biologiques

Mécanisme D'action

Disodium EDTA binds and sequesters metal ions through its ability to form chelate complexes. EDTA has four nitrogen atoms and two sulfur atoms, which form six coordination sites. These coordination sites are able to bind and sequester metal ions, preventing them from participating in biochemical reactions.

Biochemical and Physiological Effects

Disodium EDTA has a wide range of biochemical and physiological effects. It is used to bind and sequester metal ions, which can be used to study the effects of metal ions on biochemical reactions. It is also used to stabilize samples, prevent oxidation, and prevent precipitation of proteins. Additionally, EDTA can be used to measure the levels of metal ions in the body.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Disodium 1,4-piperazinedicarbodithioate EDTA in laboratory experiments is that it can be used to bind and sequester metal ions, allowing researchers to study the effects of metal ions on biochemical reactions. Additionally, EDTA can be used to stabilize samples, prevent oxidation, and prevent precipitation of proteins. However, EDTA can also interfere with some biochemical reactions, so it is important to consider the potential effects of EDTA when designing experiments.

Orientations Futures

There are many potential future directions for research into Disodium 1,4-piperazinedicarbodithioate EDTA. These include further research into its effects on biochemical reactions, its use in medical diagnostics, and its potential applications in other areas such as water treatment and food processing. Additionally, further research could be done into the synthesis of EDTA and its potential uses as a chelating agent in other areas. Finally, research could be done into the potential toxicity of EDTA and its potential effects on the environment.

Propriétés

IUPAC Name |

disodium;piperazine-1,4-dicarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVJLQSBJNPBQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917556 | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-78-1, 93841-33-9, 90441-01-3 | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)

![6-(1,5-Diphenylpyrazol-3-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1660994.png)

![2,2,2-Trichloro-N-[tris(dimethylamino)-lambda5-phosphanylidene]acetamide](/img/structure/B1660998.png)

![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)

![3-Bromo-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1661007.png)